molecular formula C16H17ClO3 B2628652 {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 861506-85-6

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Cat. No. B2628652
CAS RN: 861506-85-6
M. Wt: 292.76
InChI Key: LJXWVFCQIWQGIK-UHFFFAOYSA-N
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Description

The compound “{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported using the Williamson etherification method . This method involves the condensation of a halomethyl compound (like 4-chloromethyl chlorobenzene) with sodium salts of phenols .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound is utilized in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These synthesized copolymers exhibit distinct thermal, optical, and electrochemical properties, which are characterized by various techniques including thermogravimetric analysis, differential scanning calorimetry, and cyclic voltammetry (Tapia et al., 2010).

Catalytic Processes

  • The compound is involved in ligand exchange reactions with methanol, showcasing its ability to participate in catalytic processes. This reactivity is essential for the synthesis of various complexes, which are further characterized by X-ray crystal analysis (Klausmeyer et al., 2003).

Medicinal Chemistry

  • It is used as a precursor in the synthesis of pharmacologically valuable products. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a derivative, serves as a key intermediate in producing important compounds like L-carnitine (Kluson et al., 2019).

Photochemistry

  • The compound's derivatives are involved in photochemical reactions, providing a pathway to explore the generation of aryl cations and study their reactivity with different nucleophiles. This aspect is crucial for understanding the reaction mechanisms and developing new synthetic methodologies (Protti et al., 2004).

Chiral Auxiliary in Synthesis

  • It is evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This role is pivotal for the creation of enantiomerically pure compounds, which are significant in various fields including pharmaceuticals (Jung et al., 2000).

Crystallographic Studies

  • The compound and its derivatives are subject to crystallographic studies to understand their molecular structure, which is fundamental for their application in fields like material science and drug development (Rofouei et al., 2009).

properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXWVFCQIWQGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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